Stachartin B

Description

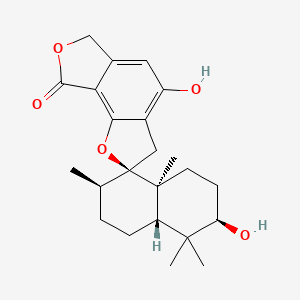

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12-5-6-16-21(2,3)17(25)7-8-22(16,4)23(12)10-14-15(24)9-13-11-27-20(26)18(13)19(14)28-23/h9,12,16-17,24-25H,5-8,10-11H2,1-4H3/t12-,16+,17-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGCEZDYQORYOG-NIVYWPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5COC(=O)C5=C4O3)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5COC(=O)C5=C4O3)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Phenylspirodrimane Biosynthetic Pathway in Fungi: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Machinery, Experimental Methodologies, and Quantitative Analysis for Drug Discovery and Development

Abstract

Phenylspirodrimanes (PSDs) are a class of meroterpenoid natural products synthesized by fungi, most notably of the genus Stachybotrys. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery. This technical guide provides a comprehensive overview of the phenylspirodrimane biosynthetic pathway, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and quantitative data on product formation. Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway, including gene knockout and heterologous expression techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study and exploitation of fungal secondary metabolism.

Introduction

Phenylspirodrimanes are hybrid natural products derived from both the polyketide and terpenoid biosynthetic pathways[1][2][3]. Their characteristic chemical structure consists of a drimane sesquiterpene skeleton linked to a substituted benzene ring via a spirocyclic ether linkage[4]. The structural diversity within this class of molecules is vast, arising from various modifications to the core scaffold, including oxidations, reductions, and the addition of different functional groups[1][3][4]. This structural variety contributes to a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, highlighting their potential as leads for novel therapeutics[4][5].

The biosynthesis of phenylspirodrimanes originates from two primary precursors: orsellinic acid, a polyketide, and farnesyl diphosphate (FPP), a product of the mevalonate pathway[2]. A key intermediate in the pathway is the prenylated aryl-aldehyde, LL-Z1272β (also known as ilicicolin B), which serves as a branch point for the biosynthesis of a variety of meroterpenoids[2][6][7]. The elucidation of the dedicated biosynthetic gene cluster for phenylspirodrimanes, designated as the psd cluster in Stachybotrys sp., has provided significant insights into the enzymatic machinery responsible for the synthesis of these complex molecules[8][9].

This guide will delve into the intricacies of the phenylspirodrimane biosynthetic pathway, providing a detailed examination of the enzymes involved, their genetic underpinnings, and the quantitative aspects of their production.

The Phenylspirodrimane Biosynthetic Pathway

The biosynthesis of phenylspirodrimanes is a multi-step process involving a series of enzymatic reactions, from the synthesis of the initial precursors to the final tailoring of the phenylspirodrimane scaffold.

Precursor Biosynthesis

The pathway commences with the formation of two key building blocks:

-

Orsellinic Acid: This polyketide is synthesized by a non-reducing polyketide synthase (NR-PKS), specifically an orsellinic acid synthase (OAS)[9]. The OAS iteratively condenses acetyl-CoA and malonyl-CoA units to produce the orsellinic acid backbone. Fungi can possess multiple, redundant OAS genes to ensure the production of this crucial precursor[9].

-

Farnesyl Diphosphate (FPP): FPP is a C15 isoprenoid synthesized through the mevalonate pathway. The final step in its formation is catalyzed by farnesyl diphosphate synthase, which condenses geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP).

Formation of the Key Intermediate: Ilicicolin B (LL-Z1272β)

The convergence of the polyketide and terpenoid pathways occurs with the farnesylation of orsellinic acid to form the central intermediate, ilicicolin B. This process is orchestrated by a set of core enzymes typically found within the biosynthetic gene cluster:

-

Orsellinic Acid Synthase (PsdA): A non-reducing polyketide synthase that produces orsellinic acid[8][9].

-

Prenyltransferase (PsdB): A UbiA-like prenyltransferase that catalyzes the transfer of the farnesyl group from FPP to orsellinic acid[9].

-

NRPS-like Reductase (PsdC): A nonribosomal peptide synthetase-like enzyme that is responsible for the reduction of the carboxylic acid of the farnesylated orsellinate to an aldehyde, thus forming ilicicolin B[6][9]. This enzyme interestingly only accepts the farnesylated substrate for the reduction reaction[6].

// Nodes acetyl_coa [label="Acetyl-CoA + Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Diphosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; orsellinic_acid [label="Orsellinic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; farnesyl_orsellinate [label="Farnesylated Orsellinate", fillcolor="#FBBC05", fontcolor="#202124"]; ilicicolin_b [label="Ilicicolin B (LL-Z1272β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; psds [label="Phenylspirodrimanes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> orsellinic_acid [label=" PsdA (NR-PKS)"]; orsellinic_acid -> farnesyl_orsellinate [label=" PsdB (Prenyltransferase)"]; fpp -> farnesyl_orsellinate; farnesyl_orsellinate -> ilicicolin_b [label=" PsdC (NRPS-like Reductase)"]; ilicicolin_b -> psds [label=" Tailoring Enzymes\n(P450s, Dehydrogenases, etc.)"]; }

Figure 1: Core biosynthetic pathway to phenylspirodrimanes.

Tailoring Reactions and Structural Diversification

Following the formation of ilicicolin B, a cascade of tailoring reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and cyclases, modifies the core structure to generate the vast array of phenylspirodrimane derivatives[8][9]. The formation of the characteristic spirodrimane ring is a key step in this process, believed to involve an intramolecular cyclization[10]. The psd gene cluster in Stachybotrys sp. CPCC 401591 contains genes encoding for a 3-dehydroshikimate dehydratase and a short-chain dehydrogenase/reductase, which are implicated in these downstream modifications[8]. The precise enzymatic mechanisms and the sequence of these tailoring reactions are areas of active research.

The psd Biosynthetic Gene Cluster

The genes encoding the enzymes for phenylspirodrimane biosynthesis are organized into a biosynthetic gene cluster (BGC) named psd in Stachybotrys sp. CPCC 401591[8][9]. This cluster contains the core genes psdA, psdB, and psdC, as well as a suite of genes encoding putative tailoring enzymes.

Table 1: Putative Functions of Open Reading Frames (ORFs) in the psd Gene Cluster

| Gene | Putative Function | Homology/Conserved Domains |

| psdA | Non-reducing polyketide synthase (Orsellinic Acid Synthase) | NR-PKS |

| psdB | UbiA-like prenyltransferase | Prenyltransferase |

| psdC | NRPS-like reductase | NRPS-like |

| ORF4 | 3-dehydroshikimate dehydratase | Dehydratase |

| ORF5 | Short-chain dehydrogenase/reductase | SDR |

| ORF6 | Cytochrome P450 monooxygenase | P450 |

| ORF7 | FAD-binding monooxygenase | FAD-binding |

| ORF8 | Major Facilitator Superfamily (MFS) transporter | MFS transporter |

| ORF9 | Transcription factor | Fungal Zn(II)2Cys6 |

Data synthesized from references[8][9].

Figure 2: Organization of the psd gene cluster.

Quantitative Data

The production of phenylspirodrimanes can be influenced by culture conditions, and different derivatives exhibit varying biological activities.

Table 2: Production of Phenylspirodrimanes in Stachybotrys

| Compound | Producing Strain | Culture Conditions | Yield/Titer | Reference |

| Stachybotrydial | S. chartarum | Rice medium | Not specified | [6] |

| Stachybotrylactam | S. chartarum | Rice medium | Not specified | [6] |

| Stachybotrysin B | S. chartarum | PDA medium | Not specified | [6] |

| Stachybotrysin C | S. chartarum | PDA medium | Not specified | [6] |

| Stachybonoid D | S. chartarum | PDA medium | Not specified | [6] |

Table 3: Cytotoxicity of Selected Phenylspirodrimanes

| Compound | Cell Line | IC50 (µM) | Reference |

| Stachybotrydial | Not specified | In the two-digit micromolar range | [1][3] |

| Stachybotrylactam | Not specified | In the two-digit micromolar range | [1][3] |

| Stachybotrysin B | MP41, 786, 786R, CAL33, CAL33RR | 0.3 - 2.2 | [4] |

| Stachybotrylactam acetate | MP41, 786, 786R, CAL33, CAL33RR | 0.3 - 2.2 | [4] |

| 2α-acetoxystachybotrylactam acetate | MP41, 786, 786R, CAL33, CAL33RR | 0.3 - 2.2 | [4] |

Experimental Protocols

Investigating the phenylspirodrimane biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Gene Knockout via CRISPR-Cas9

This protocol outlines a general workflow for gene knockout in Stachybotrys using the CRISPR-Cas9 system.

Workflow:

-

gRNA Design and Vector Construction:

-

Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., psdA).

-

Clone the sgRNA expression cassette into a vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).

-

-

Protoplast Preparation:

-

Grow the fungal mycelium in a suitable liquid medium.

-

Harvest and wash the mycelium.

-

Digest the mycelial cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).

-

Filter and purify the protoplasts by centrifugation.

-

-

Protoplast Transformation:

-

Mix the purified protoplasts with the CRISPR-Cas9 vector DNA.

-

Add polyethylene glycol (PEG) solution to facilitate DNA uptake.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.

-

-

Screening and Verification of Mutants:

-

Isolate individual transformants.

-

Extract genomic DNA.

-

Verify the gene deletion by PCR and Sanger sequencing.

-

Confirm the loss of phenylspirodrimane production by LC-MS analysis of culture extracts.

-

// Nodes design [label="gRNA Design & Vector Construction", fillcolor="#F1F3F4", fontcolor="#202124"]; protoplast [label="Protoplast Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; transform [label="Protoplast Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Screening & Verification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges design -> protoplast; protoplast -> transform; transform -> screen; }

Figure 3: CRISPR-Cas9 gene knockout workflow.

Heterologous Expression in Aspergillus oryzae

This protocol provides a general framework for the heterologous expression of the psd gene cluster in Aspergillus oryzae.

Workflow:

-

Vector Construction:

-

Amplify the entire psd gene cluster from Stachybotrys genomic DNA.

-

Clone the BGC into an Aspergillus expression vector under the control of a suitable promoter (e.g., the amyB promoter). The vector should also contain a selectable marker (e.g., argB).

-

-

Protoplast Preparation and Transformation of A. oryzae :

-

Prepare protoplasts from an auxotrophic A. oryzae strain (e.g., a strain with a non-functional argB gene).

-

Transform the protoplasts with the expression vector containing the psd cluster.

-

Plate on a minimal medium lacking the nutrient for which the host is auxotrophic (e.g., arginine) to select for successful transformants.

-

-

Cultivation and Metabolite Analysis:

-

Cultivate the transformants in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS to detect the production of phenylspirodrimanes.

-

// Nodes vector [label="Vector Construction (psd cluster)", fillcolor="#F1F3F4", fontcolor="#202124"]; transform [label="A. oryzae Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; cultivate [label="Cultivation & Metabolite Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges vector -> transform; transform -> cultivate; }

Figure 4: Heterologous expression workflow.

In Vitro Enzyme Assays

Characterizing the function of individual enzymes in the phenylspirodrimane pathway requires in vitro assays with purified enzymes and substrates.

General Protocol:

-

Heterologous Expression and Purification of the Enzyme:

-

Clone the gene of interest (e.g., a P450 from the psd cluster) into an E. coli expression vector.

-

Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Incubate the purified enzyme with its putative substrate (e.g., ilicicolin B for a tailoring enzyme) in a suitable buffer.

-

For P450 enzymes, the reaction mixture should also contain a cytochrome P450 reductase and an NADPH regenerating system.

-

Quench the reaction and extract the products with an organic solvent.

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS and NMR to identify the chemical transformation catalyzed by the enzyme.

-

Conclusion

The phenylspirodrimane biosynthetic pathway in fungi represents a fascinating example of the intricate interplay between different metabolic routes to generate structurally complex and biologically active natural products. The identification of the psd gene cluster has paved the way for a deeper understanding of the molecular basis of phenylspirodrimane biosynthesis. The application of advanced molecular biology techniques, such as CRISPR-Cas9-mediated gene editing and heterologous expression, will undoubtedly continue to unravel the functions of the remaining uncharacterized enzymes in the pathway and elucidate the precise mechanisms of the tailoring reactions. This knowledge will not only enhance our fundamental understanding of fungal secondary metabolism but also provide valuable tools for the metabolic engineering of fungal strains to produce novel phenylspirodrimane derivatives with improved therapeutic properties. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical diversity of fungal natural products for the benefit of human health.

References

- 1. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Step‐by‐step protocol for the isolation and transient transformation of hornwort protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Editing in Dimorphic Fungi Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]

Stachartin B and Platelet-Activating Factor (PAF) Antagonism: A Review of General Mechanisms in the Absence of Compound-Specific Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a significant lack of specific data on the mechanism of action of Stachartin B as a Platelet-Activating Factor (PAF) antagonist. This compound is a phenylspirospirane analogue isolated from the fungus Stachybotrys chartarum[1]. While the biological activities of various metabolites from this fungus have been explored, specific studies detailing this compound's interaction with the PAF receptor and its subsequent effects on signaling pathways are not publicly available. Therefore, this document provides an in-depth technical guide to the general mechanisms of PAF antagonism, which can serve as a foundational resource for researchers investigating novel PAF antagonists like this compound.

Introduction to Platelet-Activating Factor (PAF) and its Receptor (PAF-R)

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAF-R).[3][4] The activation of PAF-R by PAF initiates a cascade of intracellular signaling events, making it a critical target for therapeutic intervention in various inflammatory and cardiovascular diseases.[5][6]

The PAF Receptor Signaling Cascade

The binding of PAF to its receptor triggers a conformational change in PAF-R, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq.[3] This initiates a downstream signaling cascade that is crucial for the physiological effects of PAF.

Key Signaling Pathways

-

Phospholipase C (PLC) Pathway: Activated Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[7]

-

DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).

-

-

MAPK/ERK Pathway: PAF-R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and inflammation.[5]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important downstream effector of PAF-R activation, playing a role in cell survival and inflammation.

The culmination of these signaling events leads to various cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability.

Below is a diagram illustrating the general PAF receptor signaling pathway.

Mechanisms of Action of PAF Antagonists

PAF antagonists can be broadly categorized based on their mechanism of action. The majority of known antagonists act as competitive inhibitors at the PAF receptor.

Competitive Receptor Antagonism

This is the most common mechanism for PAF antagonists. These molecules structurally resemble PAF, allowing them to bind to the PAF-R. However, they do not activate the receptor and instead block PAF from binding, thereby inhibiting the downstream signaling cascade.

-

Experimental Determination: The competitive nature of an antagonist can be determined through Schild analysis of concentration-response curves.[8] In the presence of a competitive antagonist, the concentration-response curve for PAF-induced platelet aggregation is shifted to the right in a parallel manner.[9]

The workflow for assessing competitive antagonism is depicted below.

Inhibition of Downstream Signaling Molecules

Some compounds may exert their anti-PAF effects not by directly blocking the receptor, but by inhibiting key enzymes or effector molecules in the downstream signaling pathway. For instance, a compound could potentially inhibit PLC, PKC, or the release of intracellular calcium.

-

Experimental Determination: To investigate this, one would measure the levels of second messengers (e.g., IP3, intracellular Ca2+) or the phosphorylation status of downstream proteins (e.g., PKC, ERK) in the presence and absence of the antagonist after PAF stimulation.

Key Experimental Protocols for Characterizing PAF Antagonists

Detailed methodologies are crucial for the accurate assessment of a potential PAF antagonist. Below are summaries of common experimental protocols.

Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of a compound on PAF-induced platelet aggregation.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation: A known volume of PRP is placed in an aggregometer cuvette and pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.

-

Stimulation: A sub-maximal concentration of PAF is added to the cuvette to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined.

-

PAF Receptor Binding Assay

-

Objective: To determine if a compound directly competes with PAF for binding to its receptor.

-

Methodology:

-

Preparation of Platelet Membranes: Platelets are isolated and lysed to prepare a membrane fraction rich in PAF receptors.

-

Binding Reaction: The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of the test compound to determine the Ki (inhibition constant).

-

Quantitative Data for Known PAF Antagonists

While no quantitative data is available for this compound, the following table summarizes the activity of some well-characterized PAF antagonists for comparative purposes.

| Antagonist | Assay | Test System | IC50 / Ki | Reference |

| CV-6209 | Inhibition of PAF-induced rabbit platelet aggregation | In vitro | 7.5 x 10⁻⁸ M (IC50) | [10] |

| Aglafoline | Inhibition of PAF (3.6 nM)-induced rabbit platelet aggregation | In vitro | ~50 µM (IC50) | [9] |

| Aglafoline | Inhibition of [3H]PAF (3.6 nM) binding to washed rabbit platelets | In vitro | 17.8 +/- 2.6 µM (IC50) | [9] |

| Denudatin B | Inhibition of PAF (2 ng/ml)-induced rabbit platelet aggregation | In vitro | ~10 µg/ml (IC50) | |

| A-1C (a nipecotamide) | Competitive inhibition of [3H]PAF binding to gel-filtered human platelets | In vitro | 19.28 µM (Ki) |

Conclusion and Future Directions for this compound Research

The field of PAF antagonism continues to be an active area of drug discovery. While this compound has been identified as a natural product, its potential role as a PAF antagonist remains to be elucidated. Future research on this compound should focus on:

-

In vitro screening: Performing platelet aggregation and receptor binding assays to confirm and quantify its PAF antagonist activity.

-

Mechanism of action studies: If activity is confirmed, further experiments to determine if it acts as a competitive antagonist at the PAF-R or through modulation of downstream signaling pathways.

-

Structure-activity relationship (SAR) studies: Investigating the key structural features of this compound responsible for its potential activity to guide the synthesis of more potent analogues.

This technical guide provides a framework for the systematic investigation of novel compounds like this compound as potential PAF antagonists. The methodologies and conceptual frameworks outlined here are essential for advancing our understanding and developing new therapeutic agents targeting the PAF signaling pathway.

References

- 1. This compound | Phenols | 1978388-55-4 | Invivochem [invivochem.com]

- 2. Stachybotrys chartarum (chartarum = atra = alternans) and other problems caused by allergenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Biological activities of Stachartin B beyond PAF antagonism

Despite its intriguing chemical structure as a phenylspirodrimane analogue isolated from the fungus Stachybotrys chartarum, a comprehensive review of publicly available scientific literature reveals a significant void in our understanding of the biological activities of Stachartin B, particularly concerning its potential as a Platelet-Activating Factor (PAF) antagonist and any other therapeutic effects. While its existence and basic chemical properties are documented, in-depth studies detailing its pharmacological profile are conspicuously absent.

Currently, there is no substantive data available to construct a detailed technical guide or whitepaper as requested. The core requirements for quantitative data, experimental protocols, and signaling pathway visualizations cannot be met due to the lack of published research in these areas.

What is Known

This compound has been identified as a natural product originating from the fungus Stachybotrys chartarum.[1][2] It belongs to the phenylspirodrimane class of compounds, which are known for their complex chemical structures.[2] Its chemical formula is C47H64O9, and its molecular weight is 773.0 g/mol .[1]

The Information Gap

A thorough search of scientific databases for peer-reviewed research and review articles yielded no specific studies on the biological activities of this compound. This includes a lack of information on:

-

PAF Antagonism: There are no published studies that investigate or quantify the ability of this compound to inhibit the binding of PAF to its receptor.

-

Other Biological Activities: No research is available to suggest any anti-inflammatory, anti-cancer, or other therapeutic properties of this compound.

-

Mechanism of Action: Consequently, there is no information on the signaling pathways that this compound might modulate.

-

Experimental Data: No quantitative data (such as IC50 or EC50 values) or detailed experimental protocols related to this compound's biological effects have been published.

Future Directions

The unique structure of this compound may hold potential for novel pharmacological activities. However, without dedicated research, its therapeutic value remains purely speculative. Future research should focus on:

-

In vitro screening: Initial studies are needed to screen this compound against a panel of biological targets, including the PAF receptor, to identify any potential activities.

-

Cell-based assays: Should any activity be identified, further investigation in relevant cell-based models would be necessary to understand its cellular effects.

-

Mechanism of action studies: Elucidating the molecular mechanisms and signaling pathways involved would be a crucial step in its development as a potential therapeutic agent.

References

Stachartin B: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin B is a phenylspirodrimane-type meroterpenoid isolated from the fungus Stachybotrys chartarum. Phenylspirodrimanes are a class of natural products known for their diverse and interesting biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a detailed overview of the known physicochemical properties and solubility of this compound, intended to support research and drug development efforts. The information herein is compiled from available scientific literature and chemical databases.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Data Source |

| Molecular Formula | C₂₃H₃₀O₅ | InvivoChem[1] |

| Molecular Weight | 386.48 g/mol | InvivoChem[1] |

| Exact Mass | 386.209324 g/mol | InvivoChem[1] |

| Appearance | White amorphous powder | Deduced from related compounds |

| LogP (octanol-water partition coefficient) | 4.3 | InvivoChem[1] |

| Hydrogen Bond Donor Count | 2 | InvivoChem[1] |

| Hydrogen Bond Acceptor Count | 5 | InvivoChem[1] |

| Rotatable Bond Count | 3 | InvivoChem[1] |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Calculated |

| CAS Number | 1978388-55-4 | InvivoChem[1] |

Solubility Profile

The solubility of a compound is a crucial factor in its formulation and bioavailability. Detailed quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the public domain. However, based on its chemical structure and information for related compounds, a qualitative solubility profile can be inferred.

| Solvent | Solubility | Remarks |

| DMSO (Dimethyl Sulfoxide) | Likely soluble | Phenylspirodrimanes are generally soluble in DMSO. |

| Methanol | Likely soluble | Commonly used for initial dissolution of similar natural products. |

| Ethanol | Moderately soluble | May require warming or sonication for complete dissolution. |

| Water | Poorly soluble | The high LogP value suggests low aqueous solubility. |

| Aqueous Buffers (e.g., PBS) | Poorly soluble | Solubility is expected to be low at physiological pH. |

For in vivo studies, formulation strategies such as co-solvents (e.g., PEG400, Tween 80) or vehicle-based suspensions (e.g., carboxymethyl cellulose) are often necessary to achieve appropriate concentrations for administration.[1]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of this compound, based on standard laboratory practices for the characterization of natural products. The specific details for this compound would be found in the primary literature: Chunyu W-X, et al. Stachartins A–E, Phenylspirodrimanes from the Tin Mine Tailings‐Associated Fungus Stachybotrys chartarum. Helvetica Chimica Acta. 2016;99(8):583-587.

Determination of Physicochemical Properties Workflow

Caption: Generalized workflow for the determination of physicochemical properties of a purified natural product like this compound.

Structure Elucidation by NMR and Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of this compound is determined using an HRMS instrument (e.g., Q-TOF or Orbitrap) to confirm the molecular formula. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via electrospray ionization (ESI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure of this compound.

LogP Determination (Shake-Flask Method)

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously for a set period (e.g., 24 hours) to reach equilibrium.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Assessment (Thermodynamic Solubility)

Caption: A simplified workflow for determining the thermodynamic solubility of this compound.

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, PBS, ethanol).

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by centrifugation and/or filtration.

-

The concentration of this compound in the clear supernatant is quantified using a validated analytical method, typically HPLC-UV.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, other phenylspirodrimanes isolated from Stachybotrys chartarum have demonstrated cytotoxic and anti-inflammatory properties.[2][3] It is plausible that this compound shares similar biological activities.

Proposed Anti-inflammatory Signaling Pathway

Many natural products with anti-inflammatory effects exert their action by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism by which this compound could inhibit inflammation.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a lipophilic meroterpenoid with a molecular structure that suggests potential for interesting biological activities. Its poor aqueous solubility necessitates the use of enabling formulation strategies for preclinical and clinical development. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists engaged in the study of this and related natural products.

References

Characterization of Stachartin B: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of Stachartin B, a phenylspirodrimane natural product isolated from the fungus Stachybotrys chartarum. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear and accessible format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the quantitative NMR and MS data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Drimane Moiety | ||

| 1 | 38.9 (t) | 1.55 (m), 1.45 (m) |

| 2 | 18.2 (t) | 1.62 (m) |

| 3 | 42.1 (s) | |

| 4 | 33.1 (s) | |

| 5 | 55.4 (d) | 1.38 (m) |

| 6 | 21.6 (t) | 1.75 (m), 1.65 (m) |

| 7 | 36.8 (t) | 2.05 (m), 1.95 (m) |

| 8 | 76.9 (d) | 4.68 (br s) |

| 9 | 52.3 (d) | 1.88 (m) |

| 10 | 37.5 (s) | |

| 11 | 122.9 (d) | 5.98 (dd, 10.0, 2.0) |

| 12 | 138.8 (s) | |

| 13 | 24.8 (q) | 1.05 (s) |

| 14 | 21.5 (q) | 0.88 (s) |

| 15 | 14.5 (q) | 0.92 (d, 7.0) |

| Phenyl Moiety | ||

| 1' | 133.5 (s) | |

| 2' | 115.8 (d) | 6.78 (d, 8.5) |

| 3' | 157.9 (s) | |

| 4' | 102.9 (d) | 6.42 (d, 2.5) |

| 5' | 157.0 (s) | |

| 6' | 107.8 (d) | 6.35 (d, 2.5) |

| 7' | 17.9 (q) | 2.25 (s) |

| Spiro-lactone Moiety | ||

| 1'' | 175.4 (s) | |

| 2'' | 82.1 (s) | |

| 3'' | 28.1 (q) | 1.45 (s) |

| 4'' | 21.8 (q) | 1.38 (s) |

Mass Spectrometry Data

High-resolution mass spectrometry (HRESIMS) was employed to determine the elemental composition and exact mass of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 773.4578 | 773.4572 | C₄₇H₆₅O₉ |

| [M+Na]⁺ | 795.4397 | 795.4391 | C₄₇H₆₄NaO₉ |

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the ethyl acetate extract of the fermented cultures of the fungus Stachybotrys chartarum. The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The samples were dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 600 MHz and ¹³C NMR spectra at 150 MHz. Standard Bruker pulse sequences were used for COSY, HSQC, and HMBC experiments to establish the correlations between protons and carbons and to aid in the complete assignment of the NMR signals.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained on an Agilent 6520 Q-TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source via a syringe pump. The data were acquired in positive ion mode.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for the Isolation and Characterization of this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. Among the myriad of fungal species, Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, produces a fascinating array of secondary metabolites. While often associated with mycotoxicosis, the chemical diversity within S. chartarum also presents an opportunity for the discovery of novel therapeutic agents. This technical guide focuses on Stachartin B, a phenylspirodrimane metabolite, and its natural analogs, providing a comprehensive overview of their biological activities, underlying mechanisms, and the experimental methodologies used for their study.

Phenylspirodrimanes: A Unique Class of Fungal Metabolites

Phenylspirodrimanes are a class of meroterpenoids characterized by a drimane sesquiterpene core linked to a phenyl moiety via a spirocyclic ether. This unique structural framework is a hallmark of metabolites produced by fungi of the genus Stachybotrys. This compound, also known as Stachybotrylactone B, is a representative member of this class.

Quantitative Biological Activity of this compound Analogs and Related Metabolites

While specific quantitative data for this compound remains elusive in publicly available literature, studies on its close natural analogs and other related phenylspirodrimane derivatives from Stachybotrys chartarum provide valuable insights into their potential bioactivities. The primary biological activity investigated for these compounds is their cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Phenylspirodrimane Derivatives from Stachybotrys chartarum

| Compound | Cell Line | IC50 (µM) | Reference |

| Stachybochartin A | MDA-MB-231 (Breast Cancer) | 15.3 | [1] |

| U-2OS (Osteosarcoma) | 21.7 | [1] | |

| Stachybochartin B | MDA-MB-231 (Breast Cancer) | 12.8 | [1] |

| U-2OS (Osteosarcoma) | 18.5 | [1] | |

| Stachybochartin C | MDA-MB-231 (Breast Cancer) | 8.2 | [1] |

| U-2OS (Osteosarcoma) | 4.5 | [1] | |

| Stachybochartin D | MDA-MB-231 (Breast Cancer) | 9.5 | [1] |

| U-2OS (Osteosarcoma) | 6.1 | [1] | |

| Stachybochartin G | MDA-MB-231 (Breast Cancer) | 10.1 | [1] |

| U-2OS (Osteosarcoma) | 5.8 | [1] | |

| Bistachybotrysin K | HCT116 (Colon Cancer) | 1.1 | [2] |

| NCI-H460 (Lung Cancer) | 2.5 | [2] | |

| BGC823 (Gastric Cancer) | 4.7 | [2] | |

| Daoy (Medulloblastoma) | 3.2 | [2] | |

| HepG2 (Liver Cancer) | 2.9 | [2] | |

| Compound 12 | HepG2 (Liver Cancer) | 18.4 | [3] |

| BGC823 (Gastric Cancer) | 21.9 | [3] | |

| NCI-H460 (Lung Cancer) | 15.8 | [3] | |

| Compound 13 | HepG2 (Liver Cancer) | 24.7 | [3] |

| Compound 17 | HepG2 (Liver Cancer) | 24.6 | [3] |

| Stachybotrychromenes A | HepG2 (Liver Cancer) | 73.7 | [4] |

| Stachybotrychromenes B | HepG2 (Liver Cancer) | 28.2 | [4] |

It is important to note that phenylspirodrimanes are generally considered less cytotoxic than other mycotoxins produced by S. chartarum, such as macrocyclic trichothecenes, which exhibit IC50 values in the nanomolar range.[5]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound and its analogs are still under investigation. However, emerging evidence suggests the induction of apoptosis as a key mechanism for their cytotoxic effects.

Induction of Apoptosis

Studies on cytotoxic phenylspirodrimanes, such as the stachybochartins, have indicated that their anti-proliferative effects are mediated through the activation of a caspase-dependent apoptotic pathway.[1] This suggests that these compounds may trigger programmed cell death in cancer cells, a highly sought-after characteristic for anticancer agents.

Caption: Putative mechanism of action for cytotoxic phenylspirodrimanes.

Other Potential Mechanisms

Some phenylspirodrimane derivatives have been reported to exhibit other biological activities, such as the reversal of multidrug resistance (MDR) in cancer cells. For instance, stachybotrysin B has been shown to reverse MDR in ABCB1-overexpressing cell lines, potentially by increasing the intracellular concentration of substrate anticancer drugs.[6] This suggests that these compounds could be valuable as adjuvants in chemotherapy.

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

The production of this compound and its analogs is achieved through the cultivation of Stachybotrys chartarum.

1. Fungal Strain and Culture Conditions:

-

A pure culture of Stachybotrys chartarum is typically grown on a suitable solid medium such as Potato Dextrose Agar (PDA) or in a liquid medium.

-

Incubation is carried out in the dark at approximately 25°C for a period of 2 to 3 weeks to allow for sufficient growth and metabolite production.

2. Extraction of Secondary Metabolites:

-

Solid Culture: The fungal mycelium and the agar medium are macerated and extracted with an organic solvent. A common solvent mixture is ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v).[7]

-

Liquid Culture: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with a water-immiscible organic solvent such as ethyl acetate. The mycelium can also be extracted separately.

-

The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

Caption: General workflow for the extraction of secondary metabolites.

Isolation and Purification of this compound and Analogs

The crude extract containing a complex mixture of metabolites requires further purification to isolate individual compounds.

1. Chromatographic Techniques:

-

Column Chromatography (CC): The crude extract is first subjected to column chromatography on silica gel or other stationary phases. A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the compounds into fractions based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.[8][9]

2. Structure Elucidation:

-

The structure of the purified compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assays

The cytotoxic activity of the isolated compounds is typically evaluated using in vitro cell-based assays.

1. Cell Lines and Culture:

-

A panel of human cancer cell lines (e.g., MDA-MB-231, U-2OS, HepG2) and, in some cases, non-cancerous cell lines are used to assess both efficacy and selectivity.

-

Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

Caption: Workflow of a typical MTT cytotoxicity assay.

Biosynthesis of Phenylspirodrimanes

The biosynthesis of phenylspirodrimanes is a complex process involving the convergence of the polyketide and mevalonate pathways. The precursor molecule, ilicicolin B, is formed from orsellinic acid and farnesyl diphosphate. A series of enzymatic reactions, including cyclizations and rearrangements, then lead to the formation of the characteristic phenylspirodrimane skeleton.

Caption: Simplified biosynthetic pathway of phenylspirodrimanes.

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of fungal metabolites with potential applications in drug discovery, particularly in the field of oncology. The available data, although still limited for this compound itself, indicate that phenylspirodrimanes from Stachybotrys chartarum possess moderate cytotoxic activity against a range of cancer cell lines, with the induction of apoptosis being a likely mechanism of action.

Future research should focus on:

-

The targeted isolation and full biological characterization of this compound to determine its specific IC50 values and pharmacological profile.

-

Elucidation of the detailed signaling pathways involved in the apoptosis induced by these compounds.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for their cytotoxicity and to guide the synthesis of more potent and selective analogs.

-

Further investigation into other potential therapeutic applications, such as their role as MDR reversal agents.

A deeper understanding of this unique class of fungal metabolites will undoubtedly pave the way for the development of novel therapeutic strategies for the treatment of cancer and other diseases.

References

- 1. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bistachybotrysin K, one new phenylspirodrimane dimer from Stachybotrys chartarum with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS [mdpi.com]

In Silico Modeling of Stachartin B and PAF Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico approach to investigate the interaction between Stachartin B, a phenylspirospirane analogue, and the Platelet-Activating Factor (PAF) receptor. Due to the absence of direct experimental data on this specific interaction, this document outlines a robust computational methodology, serving as a blueprint for future research. The guide details protocols for molecular docking and molecular dynamics simulations to predict binding affinities and elucidate interaction mechanisms. Furthermore, it presents hypothetical quantitative data, based on known PAF receptor antagonists, to illustrate data presentation and interpretation. Visualizations of the proposed experimental workflow and the canonical PAF receptor signaling pathway are provided to enhance understanding. This document is intended to empower researchers in drug discovery and computational biology to explore the potential of this compound as a modulator of the PAF receptor.

Introduction

The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and shock.[1] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] The activation of PAFR triggers multiple intracellular signaling cascades, making it a significant therapeutic target for various inflammatory diseases.[2][4]

This compound is a phenylspirospirane analogue extracted from the fungus Stachybotrys chartarum.[4] While its biological activities are not extensively characterized, its complex structure warrants investigation into its potential pharmacological properties. This guide proposes a comprehensive in silico strategy to model the interaction between this compound and the PAF receptor, a crucial first step in evaluating its potential as a novel PAFR modulator.

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to simulate and predict the interactions between drug candidates and their biological targets.[5][6] These methods, including molecular docking and molecular dynamics simulations, can significantly accelerate the drug discovery process by identifying promising lead compounds and providing insights into their mechanisms of action at a molecular level.[5][6][7]

This whitepaper will serve as a technical guide for researchers interested in applying in silico techniques to study the this compound-PAFR interaction. It will provide detailed hypothetical protocols, data presentation formats, and visualizations to guide such an investigation.

In Silico Modeling Workflow

The proposed workflow for investigating the this compound-PAFR interaction is a multi-step process that begins with data preparation and proceeds through computational simulations to data analysis.

Experimental Protocols

This section details the proposed methodologies for the key in silico experiments.

Receptor and Ligand Preparation

3.1.1. PAF Receptor Structure Preparation

-

Obtain Receptor Structure: The 3D structure of the human PAF receptor can be obtained from the Protein Data Bank (PDB). A suitable crystal structure, for instance, PDB ID: 5ZKQ, which is a structure of the PAFR in complex with an antagonist, can be used as a starting point.[8]

-

Pre-processing: The raw PDB file needs to be pre-processed. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assigning correct protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Repairing any missing residues or atoms using tools like Modeller or the SWISS-MODEL server.

-

-

Software: Tools such as UCSF Chimera, Maestro (Schrödinger), or Discovery Studio (BIOVIA) are commonly used for this purpose.

3.1.2. This compound Ligand Structure Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem (CID 1978388-55-4).

-

3D Conversion and Optimization: The 2D structure is converted to a 3D conformation.

-

Energy Minimization: The 3D structure is then energy-minimized using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.

-

Charge Calculation: Partial atomic charges are calculated for the ligand, which is crucial for accurately modeling electrostatic interactions.

-

Software: LigPrep (Schrödinger), RDKit, or Open Babel can be utilized for these steps.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: A grid box is defined around the known binding site of the PAF receptor. This grid defines the search space for the docking algorithm. The binding site can be identified from the co-crystallized ligand in the PDB structure or through binding site prediction tools.

-

Docking Algorithm: A docking algorithm, such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina, is used to sample different conformations and orientations of this compound within the defined grid box.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their docking scores.

-

Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the PAF receptor residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-PAFR complex over time.

-

System Setup:

-

The most promising docking pose of the this compound-PAFR complex is selected as the starting structure.

-

The complex is embedded in a realistic lipid bilayer membrane (e.g., a POPC membrane) to mimic the cellular environment of the GPCR.

-

The system is then solvated with water molecules and counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. During equilibration, restraints are often applied to the protein and ligand heavy atoms, which are gradually released.

-

Production Run: A long production simulation (e.g., 100-500 nanoseconds) is performed without any restraints. Trajectories of atomic coordinates are saved at regular intervals.

-

-

Software and Force Fields: GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations. A suitable force field for proteins (e.g., CHARMM36m or AMBER14SB) and lipids is chosen.

Post-MD Analysis

-

Trajectory Analysis: The saved trajectories are analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and the flexibility of different regions (e.g., by calculating the root-mean-square fluctuation, RMSF).

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of this compound to the PAF receptor from the MD trajectory.

-

Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose is analyzed throughout the simulation.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the proposed in silico study, using known PAF receptor antagonists for illustrative purposes.

Table 1: Molecular Docking and Binding Free Energy Results

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) (MM/GBSA) | Key Interacting Residues |

| This compound (Hypothetical) | -9.5 | -45.2 ± 3.5 | Tyr82, Ser183, Lys186, Phe282 |

| WEB-2086 (Reference) | -8.7 | -40.1 ± 2.8 | Tyr82, Ser183, Asn286 |

| Ginkgolide B (Reference) | -7.9 | -35.7 ± 4.1 | Tyr18, Gln86, Thr187 |

| Rupatadine (Reference) | -9.1 | -42.5 ± 3.2 | Tyr82, Phe185, Asn286 |

Table 2: In Vitro Validation Data (Hypothetical)

| Compound | IC50 (nM) (Competitive Binding Assay) | Ki (nM) |

| This compound (Hypothetical) | 75 | 42 |

| WEB-2086 (Reference) | 50 | 28 |

| Ginkgolide B (Reference) | 150 | 84 |

| Rupatadine (Reference) | 65 | 36 |

Visualization of Signaling Pathways

Understanding the downstream effects of PAF receptor modulation is crucial. The following diagram illustrates the canonical PAF receptor signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for investigating the interaction between this compound and the PAF receptor. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable predictive data on the binding affinity and interaction mechanisms of this novel compound. The hypothetical data tables and pathway diagrams serve as a template for presenting and interpreting the results of such a computational study.

Crucially, the in silico predictions must be validated through experimental assays.[9][10] Future work should focus on performing competitive binding assays to determine the IC50 and Ki values of this compound for the PAF receptor. Furthermore, functional assays, such as calcium mobilization or platelet aggregation assays, would be essential to confirm whether this compound acts as an antagonist or agonist of the PAF receptor. The integration of robust computational modeling with experimental validation will be paramount in elucidating the therapeutic potential of this compound.

References

- 1. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. compchems.com [compchems.com]

- 3. Introduction to Membrane-Protein Simulation — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 4. This compound | Phenols | 1978388-55-4 | Invivochem [invivochem.com]

- 5. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Running membrane simulations in GROMACS - GROMACS 2024.2 documentation [manual.gromacs.org]

- 7. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicity and Cytotoxicity of Cleistanthin B

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing research on the toxicological and cytotoxic properties of Cleistanthin B, a diphyllin glycoside isolated from the leaves of Cleistanthus collinus. This document synthesizes quantitative data, details experimental methodologies, and visualizes the proposed molecular mechanisms of action to serve as a valuable resource for the scientific community.

Cytotoxicity of Cleistanthin B

Cleistanthin B has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a notable potency observed in colorectal cancer cells.[1][2] In contrast, it exhibits lower toxicity towards non-cancerous cell lines, suggesting a degree of tumor selectivity.[2]

The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values from various studies are summarized below. These values quantify the concentration of Cleistanthin B required to inhibit 50% of cell growth or viability.

Table 1: IC50 Values of Cleistanthin B in Various Cancer and Non-Cancerous Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HT-29 | Colorectal Carcinoma | 3.6 ± 0.55 | [2] |

| SW-480 | Colorectal Carcinoma | 5.2 ± 0.51 | [2] |

| HCT-15 | Colorectal Carcinoma | 8.6 ± 1.02 | [2] |

| HELA | Cervical Carcinoma | 10.5 ± 1.50 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 18.3 ± 3.71 | [2] |

| A549 | Lung Carcinoma | 25.8 ± 5.50 | [2] |

| DU145 | Prostate Carcinoma | 26.7 ± 5.90 | [2] |

| L132 | Non-cancerous Lung Epithelial | >100 |[1] |

Table 2: GI50 Values of Cleistanthin B in Various Tumor and Normal Cell Lines

| Cell Line | Cell Type | GI50 (M) | Reference |

|---|---|---|---|

| SiHa | Cervical Carcinoma | 1.6 x 10⁻⁶ | [3] |

| HT 1080 | Fibrosarcoma | 4.0 x 10⁻⁶ | [3] |

| SK-N-MC | Neuroblastoma | 5.5 x 10⁻⁶ | [3] |

| KB | Oral Carcinoma | 9.5 x 10⁻⁶ | [3] |

| SK-MEL-28 | Melanoma | 1.0 x 10⁻⁵ | [3] |

| HEp-2 | Larynx Carcinoma | 1.2 x 10⁻⁵ | [3] |

| CHO | Normal Chinese Hamster Ovary | 2.0 x 10⁻⁵ | [4] |

| Human Lymphocytes | Normal | 4.7 x 10⁻⁴ |[4] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.[1]

-

Treatment: Cells are treated with various concentrations of Cleistanthin B and incubated for 48 hours at 37°C.[1]

-

MTT Addition: A freshly prepared MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours.[1]

-

Formazan Solubilization: Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[1]

-

IC50 Calculation: The concentration of Cleistanthin B that causes 50% inhibition of cell viability is calculated from a dose-response curve.[1]

Acridine Orange (AO) and Ethidium Bromide (EB) dual staining is used to visualize the morphological changes associated with apoptosis.[1]

-

Cell Seeding and Treatment: Cells (5 x 10⁵ cells/well) are seeded in 6-well plates and treated with Cleistanthin B for 12 hours.[2]

-

Staining: A 1:1 mixture of AO/EB staining solution (100 µg/mL in PBS) is added to the cells after a PBS wash.[2]

-

Microscopy: Cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display condensed orange-red chromatin, and necrotic cells have a uniform orange-red fluorescence.[5]

This method quantifies the percentage of cells undergoing apoptosis.[1]

-

Cell Treatment: Cells are treated with Cleistanthin B.

-

Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

In Vivo Toxicity of Cleistanthin B

Sub-chronic toxicity studies have been conducted in rodents to evaluate the systemic effects of Cleistanthin B.

Table 3: In Vivo Toxicity of Cleistanthin B in Rodents

| Species | Study Duration | Doses Administered (Oral) | Key Findings | Reference |

|---|---|---|---|---|

| Mice | Single Dose | Up to 1200 mg/kg | No mortality up to 800 mg/kg. Mortality observed at 1000 mg/kg. | [6][7] |

| Rats | 90 Days (Sub-chronic) | 12.5, 25, and 50 mg/kg/day | Dose-dependent toxic effects on lungs, brain, heart, liver, and kidneys. No significant effect on body weight, food/water intake, or liver/renal markers. Cleistanthin B was more toxic than Cleistanthin A. | [7][8] |

| Rats | 30 Days (Dose-finding) | 50, 100, 200, 400 mg/kg | MTD determined to be 50 mg/kg. Mortality observed at 100 and 200 mg/kg after 3 weeks. |[6][7] |

-

Animal Model: Wistar rats are typically used.

-

Dosing: Cleistanthin B is administered orally by gavage once daily for 90 days at specified dose levels (e.g., 12.5, 25, and 50 mg/kg).[6][8]

-

Observations: Animals are monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.

-

Biochemical Analysis: At the end of the study, blood samples are collected to assess biochemical parameters, including liver and renal function markers.[6]

-

Histopathology: Animals are euthanized, and major organs (brain, heart, lungs, liver, kidneys) are collected, weighed, and preserved in 10% neutral formalin for histopathological examination.[6][8]

Genotoxicity of Cleistanthin B

Cleistanthin B has been shown to induce DNA damage and chromosomal aberrations.

-

DNA Damage: In Chinese Hamster Ovary (CHO) cells, Cleistanthin B treatment leads to DNA strand breaks.[4][9]

-

Chromosomal Aberrations: A short exposure (30 minutes) of CHO cells to Cleistanthin B (1-6 µg/ml) resulted in extensive chromatid and isochromatid breaks and gaps.[4]

-

Micronucleus Formation: Cleistanthin B induces the formation of micronuclei in cultured human lymphocytes in a dose-dependent manner, indicating its potential to cause chromosomal damage.[4]

Mechanism of Action

The primary mechanism underlying the cytotoxicity of Cleistanthin B is the induction of apoptosis, or programmed cell death.

Cleistanthin B triggers apoptosis in various cancer cells, particularly in colorectal cancer cell lines.[1][2] This is evidenced by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1][2] Furthermore, DNA from treated cells exhibits a characteristic nucleosome-like ladder pattern on agarose gel electrophoresis, a hallmark of apoptosis.[4]

While the complete signaling cascade of Cleistanthin B-induced apoptosis is still under investigation, several key components have been identified. Studies on the structurally similar compound Cleistanthin A provide valuable insights into potential pathways.

-

Caspase Activation: Cleistanthin B treatment leads to the upregulation of the executioner caspase, caspase-3, and its cleaved (active) form.[9] This indicates that Cleistanthin B induces apoptosis through a caspase-dependent pathway.

-

Potential Upstream Pathways (Inferred from Cleistanthin A studies):

-

Wnt/β-catenin Pathway: The related compound Cleistanthin A has been shown to suppress the Wnt/β-catenin signaling pathway by reducing the expression and nuclear translocation of β-catenin.[10][11] This leads to the downregulation of target genes involved in cell proliferation and survival, such as CCND1 (Cyclin D1) and survivin.[10]

-

IL-6/STAT3 Pathway: Cleistanthin A can also downregulate the IL-6, signal transducer and activator of transcription 3 (STAT3), and cyclin D1 signaling pathway, which is crucial for cell proliferation.[9]

-

V-ATPase Inhibition: Cleistanthin A is a potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase) proton pump.[9][11] Inhibition of V-ATPase can disrupt cellular pH homeostasis and has been linked to reduced cancer cell migration, invasion, and increased sensitivity to chemotherapy.[2][10]

-

Conclusion

Cleistanthin B is a potent cytotoxic agent against a variety of cancer cell lines, with a particularly strong effect on colorectal cancer cells. Its mechanism of action is primarily through the induction of apoptosis via a caspase-dependent pathway. In vivo studies indicate that while effective, Cleistanthin B can exert dose-dependent toxicity on several major organs, highlighting the need for careful dose-response evaluations. The potential of Cleistanthin B to modulate key cancer-related signaling pathways, such as Wnt/β-catenin and STAT3, suggests it may have a multifaceted anti-tumor activity. Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic index for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Cytotoxic and genotoxic effects of cleistanthin B in normal and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sub-chronic toxicological evaluation of cleistanthin A and cleistanthin B from the leaves of Cleistanthus collinus (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Sub-chronic toxicological evaluation of cleistanthin A and cleistanthin B from the leaves of Cleistanthus collinus (Roxb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cleistanthins A and B Ameliorate Testosterone-Induced Benign Prostatic Hyperplasia in Castrated Rats by Regulating Apoptosis and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleistanthin A induces apoptosis and suppresses motility of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Characterization of Stachartin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin B is a naturally occurring phenylspirodrimane-type meroterpenoid. To date, the total synthesis of this compound has not been reported in the scientific literature. Therefore, this document focuses on the isolation of this compound from its natural source, the fungus Stachybotrys chartarum, its structure elucidation, and the biological activities of closely related analogs. The protocols and data presented herein are compiled from published research and are intended to serve as a guide for researchers interested in this class of compounds.

Isolation of this compound from Stachybotrys chartarum

This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum. The following is a representative protocol for the isolation and purification of this compound based on established methods for phenylspirodrimanes from this fungal species.

1.1. Fungal Cultivation and Fermentation

Materials:

-

Strain: Stachybotrys chartarum (e.g., associated with tin mine tailings)

-

Culture medium: Potato Dextrose Agar (PDA) for initial cultivation.

-

Fermentation medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

-

Erlenmeyer flasks or bioreactor.

-

Incubator/shaker.

Protocol:

-

Inoculate S. chartarum onto PDA plates and incubate at 25-28 °C for 7-10 days to obtain a mature mycelial culture.

-

Aseptically transfer small agar plugs of the mycelium into Erlenmeyer flasks containing the liquid fermentation medium.

-

Incubate the liquid cultures at 25-28 °C on a rotary shaker at 150-180 rpm for 21-28 days.

1.2. Extraction and Fractionation

Materials:

-

Fermentation broth from the previous step.

-

Ethyl acetate (EtOAc).

-

Methanol (MeOH).

-

Silica gel for column chromatography.

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol).

-

Rotary evaporator.

Protocol:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a stepwise gradient of n-hexane/ethyl acetate followed by ethyl acetate/methanol to yield several fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

1.3. Purification of this compound

Materials:

-

Fractions containing this compound from the previous step.

-

Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative).

-

Reversed-phase C18 column.

-

Solvents for HPLC (e.g., methanol, acetonitrile, water).

Protocol:

-

Further purify the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

-